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Compound of Interest

Compound Name:
2-bromo-N-(4-

methylphenyl)propanamide

CAS No.: 58532-75-5

Cat. No.: B1274738

Get Quote

Introduction & Chemical Profile[1][2][3][4][5]
2-Bromo-N-(4-methylphenyl)propanamide (CAS: 19348-83-5), also known as

-bromo-p-propionotoluidide, is a versatile electrophilic building block.[1] Its structure features a
secondary alkyl bromide activated by an adjacent amide carbonyl, making it highly susceptible
to nucleophilic attack and radical generation.

This guide details three distinct experimental workflows for this compound:

Heterocyclic Scaffold Synthesis: Accessing oxindoles via intramolecular cyclization.

Medicinal Chemistry Library Generation: Synthesis of

-amino amide anesthetics/anti-arrhythmics.

Polymer Science: Utilization as an Atom Transfer Radical Polymerization (ATRP) initiator.[2]
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Property Value Notes

Molecular Formula

Molecular Weight 242.11 g/mol

Appearance White to off-white solid Crystalline

Melting Point 96–98 °C
Sharp melting point indicates

high purity

Solubility DCM, THF, Ethyl Acetate Poorly soluble in water

Reactivity Class Alkylating Agent
Warning: Potential

Lachrymator/Sensitizer

Module A: Synthesis of 3,5-Dimethyl-2-Oxindole
(Stollé Synthesis)
The most high-value application of this compound in drug discovery is the synthesis of

substituted oxindoles via the Stollé Synthesis (an intramolecular Friedel-Crafts alkylation).[1]

This reaction constructs the core scaffold found in numerous tyrosine kinase inhibitors.

Mechanistic Insight
The reaction is driven by the generation of a highly electrophilic complex between the

-bromide and a Lewis Acid (typically

).[1] The cyclization is regioselective; the amide nitrogen directs the alkylation to the ortho
position. Since the starting material is a p-tolyl derivative, the resulting oxindole bears a methyl
group at the 5-position and the 3-position (derived from the propanamide chain).[1]

Experimental Protocol
Reagents:

2-Bromo-N-(4-methylphenyl)propanamide (1.0 equiv)[1]

Aluminum Chloride (
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), anhydrous (2.5 equiv)[1]

Chlorobenzene (Solvent, anhydrous) or 1,2-Dichlorobenzene (for higher T)[1]

Step-by-Step Workflow:

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser. Maintain an inert atmosphere (

or Ar).

Dissolution: Dissolve 10 mmol (2.42 g) of the starting bromide in 20 mL of anhydrous

chlorobenzene.

Catalyst Addition: Cool the solution to 0 °C. Add

(25 mmol, 3.33 g) portion-wise over 15 minutes. Note: Evolution of HCl gas may occur; vent
to a scrubber.

Cyclization: Allow the mixture to warm to room temperature, then heat to 110–120 °C.

Monitor by TLC (eluent 30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a lower

spot (oxindole).

Reaction Time: Typically 3–6 hours.

Quench: Cool to room temperature. Pour the reaction mixture slowly onto 100 g of crushed

ice/HCl mixture to decompose the aluminum complex.

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Target Product: 3,5-dimethyl-1,3-dihydro-2H-indol-2-one.[1]
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Pathway Visualization

2-Bromo-N-(p-tolyl)propanamide AlCl3 Complex
(Electrophilic Intermediate)

+ AlCl3, 0°C Intramolecular
Cyclization (Ortho)

Heat (110°C)
- HCl 3,5-Dimethyl-2-oxindoleRe-aromatization

Click to download full resolution via product page

Figure 1: The intramolecular Friedel-Crafts alkylation pathway converting the linear amide to

the bicyclic oxindole scaffold.[1]

Module B: Nucleophilic Substitution (Library
Generation)[1]
This protocol is essential for generating libraries of

-amino amides, which are structural analogs of local anesthetics like Prilocaine and Tocainide.
The

-bromine is displaced by secondary amines via an

mechanism.[1]

Experimental Protocol
Reagents:

2-Bromo-N-(4-methylphenyl)propanamide (1.0 equiv)[1]

Secondary Amine (e.g., Diethylamine, Piperidine, Morpholine) (1.2 equiv)[1]

Base:

(2.0 equiv) or DIPEA (1.5 equiv)[1]

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

Preparation: In a reaction vial, suspend 1.0 mmol of the bromide and 2.0 mmol of
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in 3 mL of ACN.

Addition: Add 1.2 mmol of the secondary amine.

Reaction: Heat to 60 °C for 4–12 hours.

Tip: Addition of catalytic KI (10 mol%) can accelerate sluggish reactions (Finkelstein

condition).[1]

Validation: Monitor via LC-MS. Look for the mass shift:

.[1]

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between DCM and water.

The product remains in the organic phase.

Data: Expected Yields for Common Amines
Nucleophile Product Class Expected Yield

Biological
Relevance

Diethylamine -Diethylamino amide 85–92%
Lidocaine/Prilocaine

analog

Piperidine -Piperidino amide 88–95%
Sodium channel

blocker scaffold

Morpholine -Morpholino amide 80–88%
Improved solubility

profile

Module C: Polymer Chemistry (ATRP Initiation)
-Haloamides are excellent initiators for Atom Transfer Radical Polymerization (ATRP), allowing
for the growth of polymer chains from the amide "head."[1] This is useful for creating surface-
modified materials or block copolymers.[1]

Experimental Protocol
System: Cu(I)/Me6TREN mediated polymerization of Methyl Methacrylate (MMA).[1]

Stoichiometry: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1.[1]
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Procedure:

Charge a Schlenk tube with CuBr (0.05 mmol) and the Ligand (Me6TREN, 0.05 mmol).

Add degassed solvent (Anisole) and Monomer (MMA, 5 mmol).

Add Initiator: 2-Bromo-N-(4-methylphenyl)propanamide (0.05 mmol).[1]

Polymerization: Freeze-pump-thaw

. Heat to 70 °C.

Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF. Pass through a

neutral alumina column to remove copper.

Workflow Visualization
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Figure 2: The ATRP cycle utilizing the
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-bromoamide as the radical initiator.[1]

References
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Physical Properties & Safety

PubChem Compound Summary for CID 3276766 (2-Bromo-N-(4-
methylphenyl)propanamide).[1]

Context: Source of physical data (Melting point, MW).[3][4][5]
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Related Anesthetic Synthesis (Prilocaine/Lidocaine)
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Törmäkangas, O. P., et al. (2004). "Synthesis of local anesthetics."

Context: Demonstr

-bromoanilides with amines.[1]

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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